molecular formula C23H20N4O9 B11970086 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, picrate CAS No. 95435-61-3

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, picrate

Cat. No.: B11970086
CAS No.: 95435-61-3
M. Wt: 496.4 g/mol
InChI Key: RBSPDTHAXSJATG-UHFFFAOYSA-N
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Description

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, picrate is a chemical compound with the molecular formula C17H17NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-benzyloxy-7-methoxy-isoquinoline.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or chloroform, and catalysts to facilitate the reaction.

    Reaction Steps: The process may involve multiple steps, including the protection of functional groups, cyclization, and deprotection to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline include:

  • 6-Benzyloxy-7-methoxy-isoquinoline
  • 7-Methoxy-3,4-dihydro-isoquinoline
  • 6-Benzyloxy-isoquinoline

Uniqueness

The uniqueness of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline lies in its specific structural features, such as the benzyloxy and methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

CAS No.

95435-61-3

Molecular Formula

C23H20N4O9

Molecular Weight

496.4 g/mol

IUPAC Name

7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C17H17NO2.C6H3N3O7/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,9-11H,7-8,12H2,1H3;1-2,10H

InChI Key

RBSPDTHAXSJATG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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